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molecular formula C10H10BrClO2 B8305683 Ethyl 2-bromomethyl-6-chlorobenzoate

Ethyl 2-bromomethyl-6-chlorobenzoate

Cat. No. B8305683
M. Wt: 277.54 g/mol
InChI Key: WNFPGFCLVLLEAO-UHFFFAOYSA-N
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Patent
US04816591

Procedure details

Reaction of ethyl 3-chloro-o-toluate with N-bromosuccinimide as described in Example 1a provides ethyl α-bromo-3-chloro-o-toluate as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[C:9]([O:11][CH2:12][CH3:13])=[O:10].[Br:14]N1C(=O)CCC1=O>>[Br:14][CH2:8][C:4]1[C:3]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[C:2]([Cl:1])[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC=C1)C)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C(=C(C=CC1)Cl)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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